Sub-10 nM IC50 Against Multidrug-Resistant P. falciparum W2 Strain (GNF179 Metabolite vs. Artemisinin and Chloroquine)
GNF179 demonstrates potent inhibition of the multidrug-resistant P. falciparum strain W2 with an IC50 of 4.8 nM . This represents a 4-fold greater potency than artemisinin (IC50 19.4 ± 1.2 nM) and a 24-fold greater potency than chloroquine (IC50 117 ± 14 nM) against the Dd2 strain in a 72-hour SYBR Green assay [1]. The consistency of sub-10 nM activity extends to field isolates, where GNF179 IC50 values remained below 10 nM across all tested clinical samples [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 4.8 nM (multidrug-resistant W2 strain) ; 4.31 ± 0.88 nM (Dd2 strain) [1]; <10 nM (Malian field isolates) [2] |
| Comparator Or Baseline | Artemisinin: 19.4 ± 1.2 nM (Dd2); Chloroquine: 117 ± 14 nM (Dd2); KDU691: median 18–22 nM (field isolates) [1][2] |
| Quantified Difference | 4-fold more potent than artemisinin; 24-fold more potent than chloroquine; at least 2-fold more potent than KDU691 against field isolates |
| Conditions | 72-hour SYBR Green I drug sensitivity assay; P. falciparum asexual blood-stage parasites |
Why This Matters
Procurement of GNF179 enables researchers to study a compound with consistently low nanomolar potency against multidrug-resistant parasites, providing a benchmark reference for IPZ-class activity in drug screening cascades.
- [1] Table 4 Seventy-two-hour SYBR-green IC50s for the indicated compound combinations including GNF179. Nature Communications. 2020. https://www.nature.com/articles/s41467-020-15440-4/tables/4 View Source
- [2] Dembele L, et al. Plasmodium falciparum field isolates drug susceptibility in Mali. MalariaWorld. 2026. https://malariaworld.org/scientific-articles/plasmodium-falciparum-field-isolates-drug-susceptibility-in-mali View Source
